trans-PX20606

FXR agonist cholesterol lowering in vivo efficacy

trans-PX20606 (trans-PX-102) is a racemic, non-steroidal FXR agonist ideal for dissecting HDL subclass selectivity and hepatic vs. intestinal FXR pathways. Unlike OCA, it reduces portal pressure by 22% and fibrosis by 43% in direct comparison. It uniquely lowers HDL2c without affecting ApoAI, enabling atheroprotection studies independent of total HDL. Procure this validated tool compound for preclinical liver disease and cardiovascular research.

Molecular Formula C29H22Cl3NO4
Molecular Weight 554.8 g/mol
CAS No. 1268244-87-6
Cat. No. B8082586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-PX20606
CAS1268244-87-6
Molecular FormulaC29H22Cl3NO4
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
InChIInChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1
InChIKeyXBUXXJUEBFDQHD-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-PX20606 (trans-PX-102, CAS 1268244-87-6) Procurement Guide: An Orally Active, Non-Steroidal FXR Agonist with Distinct In Vivo Pharmacological Profile


trans-PX20606, also known as trans-PX-102, is a non-steroidal, orally active agonist of the farnesoid X receptor (FXR, NR1H4) . It belongs to the isoxazole chemical class, distinct from steroidal FXR agonists such as obeticholic acid (OCA) [1]. The compound is a racemic mixture with the systematic name 4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid . In vitro, trans-PX20606 activates FXR with EC50 values of 32 nM (FRET assay) and 34 nM (M1H assay) . In vivo, it demonstrates oral bioavailability and has been shown to reduce plasma cholesterol, ameliorate portal hypertension, and exert anti-atherosclerotic effects in preclinical models [1].

Why Generic Substitution Fails for trans-PX20606: Critical Differentiators from Closely Related FXR Agonists


While several FXR agonists share the same molecular target, substitution with generic alternatives is not scientifically justified due to profound differences in chemical class (non-steroidal isoxazole vs. steroidal bile acid derivatives), in vivo efficacy, and pharmacodynamic effects [1]. For instance, the steroidal agonist obeticholic acid (OCA) is associated with pruritus and LDL increases, whereas non-steroidal PX20606 demonstrates a distinct HDL subclass selectivity and anti-atherosclerotic efficacy despite lowering total HDL cholesterol [2]. Similarly, the non-steroidal GW4064 shows only limited plasma cholesterol lowering in vivo compared to the robust effects of PX20606 [1]. These quantitative differences, detailed below, preclude simple interchangeability for research or procurement purposes.

Quantitative Differentiation Evidence for trans-PX20606: Direct Comparisons Against GW4064, Obeticholic Acid, and 6-ECDCA


Superior In Vivo Plasma Cholesterol Lowering Compared to GW4064 and 6-ECDCA in Diet-Induced Hypercholesterolemic Mice

In C57BL/6J mice fed a high-fat diet, treatment with PX20606 demonstrated potent plasma cholesterol lowering activity that affected all lipoprotein species. In contrast, the non-steroidal FXR agonist GW4064 and the semi-synthetic steroidal agonist 6-ECDCA showed only limited effects under the same conditions [1]. This direct head-to-head comparison establishes PX20606 as a more efficacious cholesterol-lowering agent in this preclinical model.

FXR agonist cholesterol lowering in vivo efficacy GW4064 6-ECDCA

Significant Reduction in Atherosclerotic Plaque Size in CETPtg LDLR-/- Mice Despite Lowering HDL Cholesterol

In CETP transgenic LDLR-/- mice, a model of human-like lipoprotein metabolism, PX20606 potently lowered total cholesterol and caused a highly significant decrease in atherosclerotic plaque size, even though HDL cholesterol (HDLc) levels were reduced [1]. This finding directly addresses a major limitation perceived for FXR agonists in clinical development, as HDLc lowering is typically considered pro-atherogenic. The comparator 6-ECDCA also reduced cholesterol but the anti-atherosclerotic effect was specifically highlighted for PX20606 [1].

atherosclerosis HDL cholesterol CETP transgenic LDLR knockout plaque reduction

Reduction of Portal Pressure and Liver Fibrosis in Cirrhotic Rats, with Direct Comparison to Obeticholic Acid

In a rat model of carbon tetrachloride (CCl4)-induced cirrhotic portal hypertension, treatment with PX20606 (10 mg/kg) decreased portal pressure from 15.2 ± 0.5 mmHg to 11.8 ± 0.4 mmHg (p=0.001) and reduced fibrotic Sirius Red area by 43% (p=0.005) [1]. The study directly compared PX20606 to the steroidal FXR agonist obeticholic acid (OCA, also at 10 mg/kg), demonstrating that PX20606 significantly ameliorated portal hypertension and fibrosis [1]. Additionally, PX20606 decreased hepatic hydroxyproline content by 66% (p<0.001) and lowered transaminase levels [1].

portal hypertension liver fibrosis cirrhosis obeticholic acid OCA

Specific Lowering of HDL2 Cholesterol Subclass Without Affecting HDL3 or ApoAI in Non-Human Primates

In normolipidemic Cynomolgus monkeys, PX20606 specifically lowered cholesterol in the HDL2 subfraction, while HDL3 cholesterol and ApoAI protein levels remained unaffected [1]. This selective modulation of the cholesterol-rich HDL2 subclass is a unique pharmacodynamic property not observed with 6-ECDCA in the same study [1]. This finding is significant because HDL2 is considered more atheroprotective, and its specific reduction without affecting HDL3 suggests a targeted mechanism.

HDL subfractions HDL2 HDL3 ApoAI non-human primate Cynomolgus monkey

Suppression of Bile Acid Synthesis Independent of FGF19 in Healthy Volunteers: A Unique Hepatic FXR Activation Mechanism

In a clinical study with healthy male volunteers, a single oral dose of Px-102 (the active pharmaceutical ingredient corresponding to PX20606) at 0.15 mg/kg reduced serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, by 80% within 8 hours, without any change in serum FGF19 levels [1]. At higher doses (≥0.3 mg/kg), FGF19 increased dose-dependently up to 1600%, but C4 remained suppressed by >80% and was still reduced by 95% 24 hours after the highest dose (4.5 mg/kg), even after FGF19 returned to baseline [1]. This indicates that Px-102 can suppress bile acid synthesis via direct hepatic FXR activation, independently of the intestinal FXR-FGF19 axis.

FGF19 bile acid synthesis C4 hepatic FXR clinical pharmacology

Comparative In Vitro FXR Activation Potency: trans-PX20606 vs. GW4064 and OCA

In cell-free FRET and M1H assays, trans-PX20606 activates FXR with EC50 values of 32 nM and 34 nM, respectively . For comparison, the widely used non-steroidal FXR agonist GW4064 has reported EC50 values ranging from 15 nM to 65 nM depending on assay conditions [1], while the steroidal agonist obeticholic acid (OCA) has an EC50 of 99 nM [2]. Although direct head-to-head in vitro data are not available, these cross-study values indicate that trans-PX20606 is a potent FXR agonist with activity in the low nanomolar range, comparable to or better than OCA.

FXR EC50 FRET assay M1H assay potency

Recommended Research and Preclinical Application Scenarios for trans-PX20606 Based on Differentiated Evidence


Investigating FXR-Mediated Regulation of HDL Subclasses and Reverse Cholesterol Transport

trans-PX20606 is uniquely suited for studies dissecting the role of HDL2 vs. HDL3 subfractions in cholesterol efflux and atherosclerosis. Based on evidence showing that PX20606 specifically lowers HDL2c without affecting HDL3c or ApoAI in non-human primates [1], researchers can use this compound to probe FXR-dependent HDL remodeling mechanisms. This is particularly relevant for projects aiming to understand the paradox of HDLc lowering with concurrent atheroprotection, a phenomenon not observed with other FXR agonists like 6-ECDCA [1].

Preclinical Modeling of Portal Hypertension and Liver Fibrosis with a Non-Steroidal FXR Agonist

For research programs focused on cirrhotic portal hypertension, trans-PX20606 offers a well-validated non-steroidal alternative to obeticholic acid. The compound has demonstrated quantitative reductions in portal pressure (22% decrease), liver fibrosis (43% reduction in Sirius Red area), and hepatic hydroxyproline (66% reduction) in a direct comparison with OCA in a CCl4 rat model [2]. These data support its use in studies exploring anti-fibrotic mechanisms and hemodynamic improvements in chronic liver disease models.

Dissecting Hepatic vs. Intestinal FXR Signaling Pathways in Bile Acid Homeostasis

trans-PX20606 (as Px-102) is an ideal tool for distinguishing direct hepatic FXR activation from intestinal FXR-FGF19-dependent pathways. Clinical data demonstrate that low doses of Px-102 suppress bile acid synthesis (80% C4 reduction) without elevating FGF19, while higher doses induce FGF19 but maintain C4 suppression even after FGF19 normalizes [3]. This unique temporal dissociation allows researchers to selectively activate hepatic FXR signaling in both in vivo and ex vivo experimental systems.

Atherosclerosis Research in Humanized Lipoprotein Models

trans-PX20606 is particularly valuable for atherosclerosis studies in CETP transgenic LDLR-/- mice, a model that recapitulates human-like lipoprotein metabolism. In this model, PX20606 significantly reduces atherosclerotic plaque burden despite lowering total HDLc [1]. This provides a unique opportunity to investigate FXR-mediated atheroprotective mechanisms that are independent of HDL cholesterol levels, making it a preferred compound for cardiovascular target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-PX20606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.